2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
Description
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. Key structural features include:
- 3,5-Dimethylphenyl group: Attached to the pyrimidine ring, contributing steric bulk and moderate electron-donating effects.
- Thioether linkage: Connects the core to an acetamide moiety.
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-14-10-15(2)12-17(11-14)26-22(28)21-19(8-9-29-21)25-23(26)30-13-20(27)24-18-7-5-4-6-16(18)3/h4-7,10-12H,8-9,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFGHIODAGAORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a thieno[3,2-d]pyrimidine core. Its molecular formula is , and it exhibits properties typical of thienopyrimidine derivatives which are often associated with various biological activities.
Antitumor Activity
Research indicates that compounds similar to this thienopyrimidine derivative exhibit significant antitumor properties. For instance, studies have shown that thienopyrimidines can inhibit cell proliferation in various cancer cell lines. A notable example includes the inhibition of human tumor cells such as KB and HepG2, where modifications to the side chains influence potency and selectivity against different cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were found to be promising, suggesting potential for development as an antimicrobial agent .
The biological activity of this compound is believed to be mediated through multiple pathways. It may act by:
- Inhibition of key enzymes involved in cell proliferation.
- Induction of apoptosis in cancer cells through the activation of caspase pathways.
- Disruption of microbial cell membranes , leading to cell lysis in susceptible bacteria.
Case Studies
- Antitumor Efficacy : A study involving the administration of a related thienopyrimidine compound showed a significant reduction in tumor size in xenograft models. The study reported a 70% decrease in tumor volume at optimal dosing schedules .
- Antimicrobial Testing : In a clinical trial setting, the compound was tested against a panel of pathogens including multi-drug resistant strains. Results indicated that it exhibited superior activity compared to standard antibiotics, with a notable effect on biofilm-forming bacteria .
Table 1: Biological Activities of this compound
Comparison with Similar Compounds
Key Observations:
- Substituent Effects :
- Synthetic Yields : Yields vary significantly (48–80%), likely influenced by steric hindrance (e.g., o-tolyl in target vs. dichlorophenyl in Ev8) and reaction conditions .
Physicochemical Data
- Melting Points : Ev8 reports a high melting point (230°C), attributed to strong intermolecular forces from dichlorophenyl . The target’s o-tolyl group may lower melting points slightly compared to Ev6.
- Lipophilicity : The trifluoromethoxy group in Ev11 increases logP, whereas the nitro group in Ev13 reduces it .
Functional Group Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
